

N-Desethylwardenafil: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: *N-Desethylwardenafil*

Cat. No.: *B020087*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **N-Desethylwardenafil**, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil.^{[1][2][3]} Understanding the solubility of this compound is critical for researchers in various stages of drug development, from early discovery and formulation to preclinical and clinical studies. This document compiles available solubility data, outlines standard experimental protocols for its determination, and illustrates relevant biological pathways.

Physicochemical Properties

N-Desethylwardenafil is formed through the N-dealkylation of Vardenafil, a process primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.^{[2][4]} It retains a phosphodiesterase selectivity profile similar to its parent compound.^[2]

Property	Value	Source
IUPAC Name	2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][6]triazin-4-one	[5][7]
CAS Number	448184-46-1	[1][4][6]
Molecular Formula	C ₂₁ H ₂₈ N ₆ O ₄ S	[1][4][6]
Molecular Weight	460.6 g/mol	[4][5]
Form	White to off-white crystalline solid	[1][4]

Solubility Profile of N-Desethylwardenafil

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation possibilities. Below is a summary of the known solubility of **N-Desethylwardenafil** in various solvents.

2.1. Quantitative Solubility Data

The following table summarizes the quantitative solubility data available for **N-Desethylwardenafil**.

Solvent System	Concentration (mg/mL)
Dimethylformamide (DMF)	30
Dimethyl sulfoxide (DMSO)	30
Ethanol	30
Ethanol:PBS (pH 7.2) (1:4)	0.2
Data sourced from Cayman Chemical product information sheet.[4]	

2.2. Qualitative Solubility Data

In addition to the quantitative data, **N-Desethylvardenafil** has been reported to be soluble in the following organic solvents:

- Chloroform[1]
- Dichloromethane[1]
- Methanol[1]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **N-Desethylvardenafil** are not detailed in the available literature, standard methodologies are widely used in pharmaceutical sciences. The two primary types of solubility measurements are kinetic and thermodynamic.[8][9][10]

3.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[9]

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Methodology:

- Preparation: Add an excess amount of solid **N-Desethylvardenafil** to a known volume of the desired organic solvent in a sealed vial. The excess solid is necessary to ensure a saturated solution is formed.[9]
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10]
- Separation: Separate the undissolved solid from the solution. This is typically achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the compound.

- Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of **N-Desethylvardenafil** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility.

3.2. Kinetic Solubility

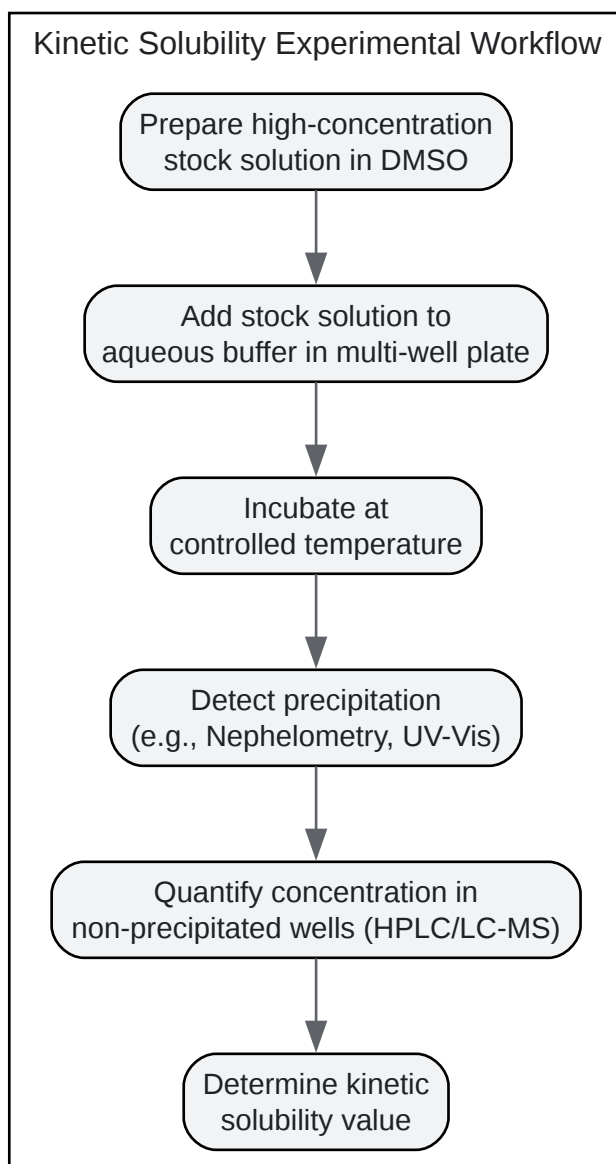
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in a strong organic solvent like DMSO.[8][10]

Objective: To determine the concentration at which a compound precipitates when a concentrated stock solution (in an organic solvent) is added to an aqueous buffer.

Methodology:

- Stock Solution: Prepare a high-concentration stock solution of **N-Desethylvardenafil** in 100% DMSO (e.g., 10-20 mM).
- Serial Dilution: Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
- Precipitation Detection: Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). The formation of a precipitate is detected by nephelometry (light scattering) or UV-Vis spectroscopy by measuring the absorbance at a specific wavelength.[8]
- Solubility Determination: The kinetic solubility is defined as the concentration in the well just before precipitation is observed.

The following diagram illustrates a general workflow for determining kinetic solubility.



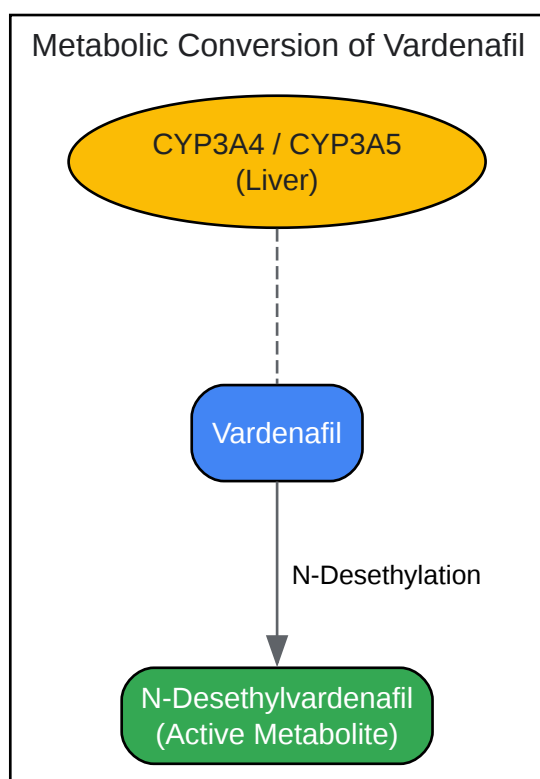
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Figure 1: A generalized workflow for kinetic solubility determination.

Relevant Biological Pathways

4.1. Metabolic Pathway of Vardenafil

N-Desethylvardenafil is the major circulating and pharmacologically active metabolite of Vardenafil.^{[2][3]} Its formation is a key step in the metabolism of the parent drug.

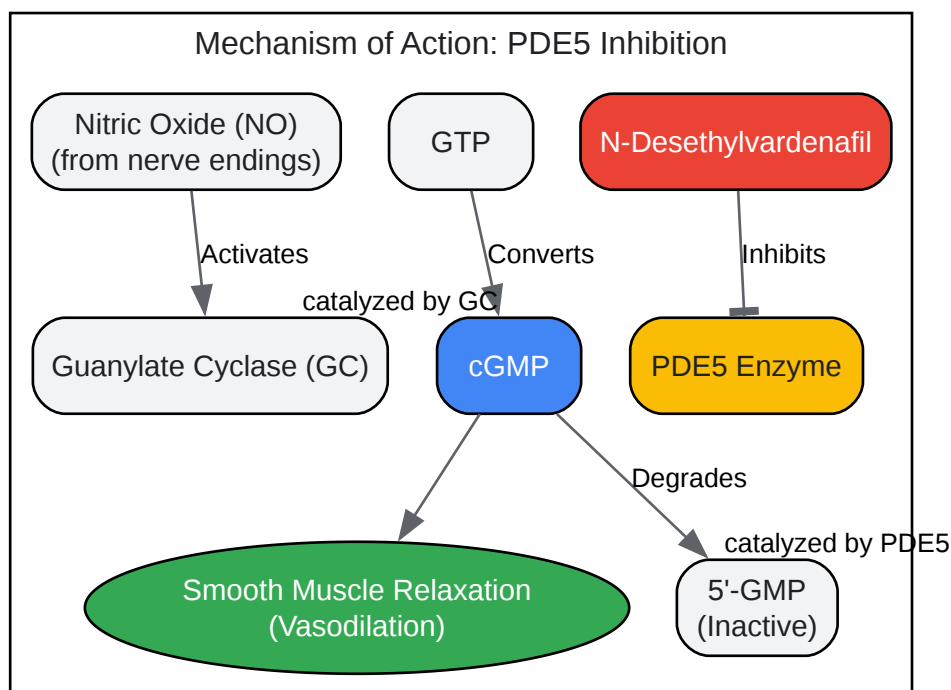


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Figure 2: Metabolic pathway from Vardenafil to **N-Desethylvaridenafil**.

4.2. PDE5 Inhibition Signaling Pathway

Like its parent compound, **N-Desethylvaridenafil** acts as a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] This enzyme is responsible for degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, **N-Desethylvaridenafil** increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][11]



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Figure 3: The cGMP signaling pathway and the inhibitory action of **N-Desethylwardenafil**.

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